
N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
描述
N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as AMMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a sulfonamide derivative of the anti-inflammatory drug, celecoxib, and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to involve inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide may reduce inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory effects, and neuroprotective effects. Additionally, N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have antioxidant activity and to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs. Additionally, N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and to determine its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in animal models and in humans.
科学研究应用
N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, inflammation, and neurodegenerative diseases. In particular, N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-tumor activity in several cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Additionally, N-(3-acetylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
属性
IUPAC Name |
N-(3-acetylphenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-14(23)15-4-3-5-16(12-15)21-29(25,26)17-6-7-19(28-2)18(13-17)20(24)22-8-10-27-11-9-22/h3-7,12-13,21H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBANQHPITZONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4770994.png)

![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771003.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-4,5-dimethyl-2-thienyl)propanamide](/img/structure/B4771008.png)
![4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4771013.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4771020.png)
![4,5-dimethoxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4771025.png)
![N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4771030.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4771036.png)
![(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4771042.png)
![2-fluoro-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4771044.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4771050.png)
